molecular formula C8H5F2N B067218 5,6-Difluoroindole CAS No. 169674-01-5

5,6-Difluoroindole

Cat. No.: B067218
CAS No.: 169674-01-5
M. Wt: 153.13 g/mol
InChI Key: YCVSNMPGFSFANR-UHFFFAOYSA-N
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Description

5,6-Difluoroindole (CAS 169674-01-5) is a fluorinated indole derivative with the molecular formula C₈H₅F₂N and a molecular weight of 153.13 g/mol . Its structure features fluorine atoms at the 5- and 6-positions of the indole ring, which significantly influence its electronic, physicochemical, and biological properties. This compound is widely used in medicinal chemistry and organic synthesis, particularly in the development of enzyme inhibitors and psychoplastogenic agents. For instance, derivatives of this compound have shown enhanced activity as CpxA phosphatase inhibitors when paired with the (R)-stereocenter in carbazol-1-amine scaffolds . Its synthetic utility is also highlighted in electrophilic substitution reactions, where it forms diindolylmethanes with yields exceeding 89% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroindole typically involves the fluorination of indole derivatives. One common method is the reaction of indole with fluorinating agents such as hydrogen fluoride or fluorine gas in the presence of a catalyst. Another approach involves the use of fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or selectfluor under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-withdrawing nature of fluorine atoms directs electrophilic attack to specific positions on the indole ring. For 5,6-difluoroindole:

  • Friedel-Crafts alkylation/acylation occurs preferentially at the 3-position due to deactivation of the 5- and 6-positions by fluorine1.
  • Nitration and sulfonation are hindered unless strong activating groups are present2.

Lithiation and Aryne Chemistry

This compound undergoes regioselective lithiation under controlled conditions, enabling access to aryne intermediates:

Reaction ConditionsReagents/SolventsProducts FormedKey Observations
n-BuLi, Diethyl ethern-BuLi, ether5-Fluoro-6,7-indolyneSolvent-dependent pathway1
n-BuLi, Toluenen-BuLi, toluene5,6-IndolyneAnomalous regioselectivity1

These arynes participate in cycloadditions (e.g., Diels-Alder) or trapping reactions with nucleophiles12.

Cycloaddition Reactions

This compound derivatives exhibit unique reactivity in Diels-Alder cycloadditions :

  • The electron-deficient indole ring reacts with electron-rich dienes (e.g., furans) to form fused bicyclic structures1.
  • Fluorine substituents enhance regioselectivity by stabilizing transition states through inductive effects2.

Palladium-Catalyzed Cross-Couplings

Fluorine atoms facilitate Suzuki-Miyaura and Buchwald-Hartwig couplings :

  • Suzuki reactions at the 2- or 3-position proceed efficiently with aryl boronic acids (yields: 65–85%)3.
  • Buchwald-Hartwig aminations require bulky ligands (e.g., XPhos) to avoid defluorination2.

Functional Group Transformations

Key transformations include:

  • Reductive amination : Conversion of nitro groups to amines using H₂/Pd-C (yield: 70–90%)4.
  • Oxidation : Controlled oxidation with m-CPBA yields N-oxide derivatives2.

Comparative Reactivity

A comparison with related fluorinated indoles highlights distinct behaviors:

CompoundKey ReactionOutcome vs. This compound
5-FluoroindoleLithiation at 2-positionLess regioselective1
6-FluoroindoleEnhanced aryne stability in etherSimilar solvent effects1

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
5,6-Difluoroindole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its incorporation into drug design has been linked to enhanced metabolic stability and bioavailability due to the presence of fluorine atoms. Fluorinated compounds often exhibit improved lipophilicity, allowing for better interaction with biological targets .

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound possess potent anticancer properties. For instance, studies indicate that specific modifications to the indole structure can lead to compounds that inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Therapeutic Applications:

  • Antiviral Activity: Compounds derived from this compound have shown efficacy against various viral infections by inhibiting viral replication pathways.
  • Antibacterial and Antifungal Agents: The compound has been investigated for its potential as a scaffold for developing new antibacterial and antifungal agents, particularly against resistant strains .

Biochemical Research

Fluorinated Amino Acids:
this compound can be utilized in the biosynthesis of fluorinated tryptophan analogs. These analogs serve as valuable tools in studying protein synthesis and folding mechanisms due to their unique NMR properties. The incorporation of fluorinated amino acids into proteins allows researchers to track dynamic processes within biological systems using techniques like 19F^{19}F NMR spectroscopy .

Microbial Metabolism Studies:
Recent studies have explored the metabolic adaptation of Escherichia coli to utilize fluorinated indoles as substrates. This research highlights the potential of this compound in synthetic biology applications where engineered microbes can be developed for specific biosynthetic pathways .

Materials Science

Organic Electronics:
The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used as a precursor for synthesizing conductive polymers and organic semiconductors. These materials are essential in developing devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) .

Data Table: Properties Relevant to Material Science

PropertyValue
Oxidative Potential1.05 V vs SCE
Conductivity7.1 × 10⁻¹ S/cm
Polymerization CapabilityElectrochemical

Agricultural Chemistry

Agrochemical Development:
The application of this compound extends to agricultural chemistry where it is explored for its role in developing safer pesticides and herbicides. Its fluorinated structure enhances the efficacy and selectivity of agrochemicals while reducing environmental impact .

Mechanism of Action

The mechanism of action of 5,6-Difluoroindole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and π-π interactions , increasing its binding affinity to proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Fluorine substitution patterns critically affect the electronic distribution and steric profile of indole derivatives. Key comparisons include:

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Structural Features
5,6-Difluoroindole 5,6 C₈H₅F₂N 153.13 Adjacent fluorines enhance electron withdrawal
4,6-Difluoroindole 4,6 C₈H₅F₂N 153.13 Non-adjacent fluorines alter ring electronics
5-Fluoroindole 5 C₈H₆FN 135.14 Single fluorine at 5-position
6-Fluoroindole 6 C₈H₆FN 135.14 Single fluorine at 6-position
4,5,6,7-Tetrafluoroindole 4,5,6,7 C₈H₃F₄N 189.11 Four fluorines increase steric and electronic effects
6-Trifluoromethylindole 6-(CF₃) C₉H₆F₃N 185.15 Bulky CF₃ group enhances lipophilicity

Key Observations :

  • Adjacent vs. Non-Adjacent Fluorines: The 5,6-difluoro substitution creates a strong electron-withdrawing effect, which can stabilize intermediates in electrophilic reactions (e.g., diindolylmethane formation) .
  • Mono- vs. Di-Substitution: Mono-fluoroindoles (e.g., 5- or 6-fluoroindole) exhibit weaker electronic perturbations, making them less reactive in certain coupling reactions .
  • Tetrafluoro Substitution : 4,5,6,7-Tetrafluoroindole’s extensive fluorination increases metabolic stability but may introduce steric hindrance .

Analysis :

  • The high yields (89–99%) of this compound in diindolylmethane synthesis suggest that adjacent fluorines facilitate electrophilic substitution by directing reactivity and stabilizing transition states .
  • Mono-fluoroindoles, such as 5-fluoroindole, show lower yields (37.5%) in carboxamide formation, likely due to reduced electronic activation .

Table 2: Enzyme Inhibition and Psychoplastogenic Activity

Compound Biological Target Activity Enhancement Key Finding Reference
This compound CpxA phosphatase 10–100-fold (R)-enantiomer is critical for activity
5-Fluoroindole derivative β-Galactosidase Inactive at 100 μM Primary amine replacement abolishes activity
6-Trifluoromethylindole Unspecified enzyme targets Moderate CF₃ group improves membrane permeability

Key Insights :

  • Stereochemical Dependence : The (R)-enantiomer of this compound derivatives is essential for CpxA phosphatase inhibition, whereas the (S)-enantiomer is inactive .
  • Primary Amine Requirement : Replacing the amine with an alcohol in 5-fluoroindole derivatives abolishes activity, underscoring the role of hydrogen bonding in target engagement .
  • Lipophilicity Effects : 6-Trifluoromethylindole’s CF₃ group may improve blood-brain barrier penetration compared to fluorine substituents .

Physicochemical Properties

Fluorine atoms influence solubility, stability, and spectral properties:

Table 3: Selected Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) pKa (Predicted) Spectral Shifts (¹H-NMR)
This compound 131–133 (salt) 1.8 15.2 Distinct downfield shifts for H-3
5-Fluoroindole 249–250 1.5 14.9 H-3 at δ 8.0 ppm
4,6-Difluoroindole Not reported 1.7 15.1 Similar to 5,6-difluoro

Analysis :

  • Melting Points : this compound derivatives (e.g., fumarate salts) exhibit lower melting points than 5-fluoroindole carboxamides, likely due to reduced crystallinity .
  • Spectral Shifts: Adjacent fluorines in this compound cause pronounced deshielding of H-3 in ¹H-NMR, distinguishing it from mono-substituted analogs .

Biological Activity

5,6-Difluoroindole is a fluorinated derivative of indole that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its anticancer properties, antimicrobial effects, and potential applications in metabolic engineering.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring. This modification can significantly influence the compound's chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that fluorinated indoles, including this compound, exhibit promising anticancer activity. A study evaluated various fluorinated derivatives and reported significant cytotoxic effects against several cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cells. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHepG215.8
MCF-742.4
Reference Compound5-Fluorouracil23.7

The data suggest that certain derivatives of this compound may possess enhanced potency compared to traditional chemotherapeutic agents like 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown significant antimicrobial activity. Notably, it has been evaluated against Mycobacterium tuberculosis (Mtb), demonstrating a minimum inhibitory concentration (MIC) of approximately 4.7 µM against the pan-sensitive H37Rv strain. This suggests potential as an antitubercular agent .

Table 2: Antimycobacterial Activity of this compound

CompoundMIC H37Rv (µM)CC50 HepG2 (µM)CC50 Vero (µM)
This compound4.7>20>20
Isoniazid2.3--

The selectivity index indicates that while effectively inhibiting bacterial growth, this compound exhibits low cytotoxicity towards mammalian cell lines .

Metabolic Engineering Applications

Recent studies have explored the metabolic adaptation of Escherichia coli to utilize fluorinated indoles as growth substrates. In adaptive laboratory evolution experiments, E. coli was able to incorporate fluorinated indoles into its proteome by converting them into corresponding amino acids like fluorotryptophan. This adaptation highlights the potential for using fluorinated compounds in synthetic biology and metabolic engineering .

Case Studies

  • Anticancer Efficacy : A series of studies demonstrated that various fluorinated indoles could inhibit cancer cell proliferation through different mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : The application of this compound in murine models showed a reduction in bacterial burden in infections caused by Mtb, indicating its potential for therapeutic use in tuberculosis treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-Difluoroindole, and how can purity be optimized?

  • Methodology : The synthesis of this compound typically involves halogenation of indole precursors. For example, chlorination of commercially available 6,7-difluoroindole derivatives can yield this compound, as demonstrated in cyclopropanation-ring expansion reactions . To optimize purity, purification via column chromatography or recrystallization is recommended. Monitoring reaction progress using thin-layer chromatography (TLC) and confirming structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) ensures reproducibility .

Q. How can spectroscopic methods distinguish this compound from its mono- or tri-fluoro analogs?

  • Methodology : Fluorine substitution patterns alter electronic environments, detectable via 19^{19}F NMR. For this compound, two distinct fluorine signals appear due to inequivalent positions. Coupling constants (e.g., JFFJ_{F-F} or JHFJ_{H-F}) and chemical shifts (e.g., δ ~ -130 to -140 ppm for aromatic fluorines) differentiate it from analogs like 4,6-Difluoroindole . IR spectroscopy can also identify C-F stretching vibrations (~1100–1250 cm1^{-1}) .

Q. What are the key reactivity trends of this compound in electrophilic substitution reactions?

  • Methodology : Fluorine’s electron-withdrawing effect deactivates the indole ring, directing electrophiles to less substituted positions. For instance, iodination or Mannich reactions preferentially occur at the 3-position. Reaction conditions (e.g., acidic vs. basic media) influence regioselectivity. Kinetic studies under controlled temperatures (0–25°C) and stoichiometric ratios help map reactivity .

Advanced Research Questions

Q. How does fluorination at the 5,6 positions influence π-π stacking interactions in protein binding studies?

  • Methodology : Fluorine’s electronegativity enhances dipole interactions while reducing polarizability. Comparative studies using this compound versus non-fluorinated indoles in protein-binding assays (e.g., fluorescence quenching or isothermal titration calorimetry) quantify binding affinities. Computational modeling (e.g., DFT with M06-2X/6-311+G(2df,p)) calculates electrostatic potential surfaces to rationalize experimental trends .

Q. What explains the unusual regioselectivity of this compound derivatives in [4+2] cycloadditions with substituted furans?

  • Methodology : The 5,6-difluoro substitution polarizes the indolyne intermediate, favoring contrasteric adducts with electron-rich dienophiles. Experimental validation involves synthesizing indolynes via dehydrohalogenation and reacting them with 2-alkylfurans under inert conditions. Regioselectivity ratios (e.g., 15:1 for 2-t-butylfuran) are determined via 1^1H NMR integration, while DFT calculations analyze transition-state energies and frontier molecular orbitals .

Q. How can stereochemical outcomes be controlled in the synthesis of this compound-containing chiral amines?

  • Methodology : Asymmetric reductive amination using chiral auxiliaries (e.g., Ellman’s sulfinamides) induces enantioselectivity. For example, (R)-configured amines show enhanced bioactivity over (S)-enantiomers in β-galactosidase assays. Optimization involves screening catalysts (e.g., Pd/C or Rh complexes), hydrogen pressures (1–5 atm), and temperatures (25–50°C). Chiral HPLC or circular dichroism (CD) validates enantiomeric excess (ee) .

Q. Key Considerations for Experimental Design

  • Confounding Variables : Fluorine’s inductive effects can alter reaction kinetics unpredictably. Control experiments using non-fluorinated analogs isolate electronic vs. steric contributions .
  • Ethical and Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity. Use PPE and adhere to waste disposal protocols for halogenated byproducts .

Properties

IUPAC Name

5,6-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVSNMPGFSFANR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381099
Record name 5,6-Difluoroindole
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Molecular Weight

153.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-01-5
Record name 5,6-Difluoro-1H-indole
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Record name 5,6-Difluoroindole
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Record name 5,6-Difluoro-1H-indole
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Synthesis routes and methods

Procedure details

A suspension of [2-(4,5-difluoro-2-nitro-phenyl)-vinyl]-dimethyl-amine (7.0 g, 30.7 mmol) and 10% palladium on charcoal (1.4 g) in methyl alcohol was hydrogenated in a Parr apparatus at 50 psi for 2 h and then filtered through Celite. The filtrate was concentrated in vacuo and the crude product purified by silica gel column chromatography (hexanes/ethyl acetate, 8:2) to afford 5,6-difluoroindole (1.28 g, 28%) as a yellow solid. 1H-NMR δ(400 MHz, CDCl3) 8.10 (1H, br s), 7.36 (1H, dd, J=10.7, 7.8 Hz), 7.22 (1H, t, J=2.8 Hz), 7.17 (1H, dd, J=7.4, 3.1 Hz), 6.50 (1H, m).
Name
[2-(4,5-difluoro-2-nitro-phenyl)-vinyl]-dimethyl-amine
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
28%

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